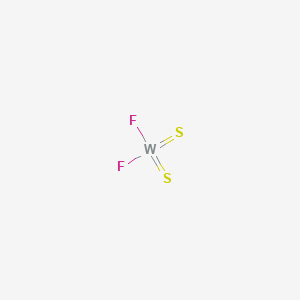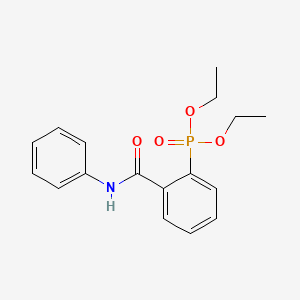
(2,4-Dichlorophenyl)imidocarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenyl)imidocarbonyl dichloride is an organic compound with the chemical formula C9H4Cl4N2O. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and an imidocarbonyl group, making it a versatile intermediate in organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)imidocarbonyl dichloride typically involves the reaction of 2,4-dichloroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:
2,4-Dichloroaniline+Phosgene→(2,4-Dichlorophenyl)imidocarbonyl dichloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to handle the hazardous nature of phosgene. The process involves strict monitoring of temperature and pressure to optimize yield and minimize by-products .
化学反应分析
Types of Reactions
(2,4-Dichlorophenyl)imidocarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form (2,4-Dichlorophenyl)urea and hydrochloric acid.
Common Reagents and Conditions
Amines: Used in substitution reactions to form urea derivatives.
Water: Used in hydrolysis reactions under acidic or basic conditions.
Major Products
(2,4-Dichlorophenyl)urea: Formed through hydrolysis.
Substituted Ureas: Formed through nucleophilic substitution reactions.
科学研究应用
(2,4-Dichlorophenyl)imidocarbonyl dichloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the production of polymers and specialty chemicals.
作用机制
The mechanism of action of (2,4-Dichlorophenyl)imidocarbonyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of complex organic molecules .
相似化合物的比较
Similar Compounds
- (2,4-Dichlorophenyl)isocyanate
- (2,4-Dichlorophenyl)carbamate
- (2,4-Dichlorophenyl)thiourea
Uniqueness
(2,4-Dichlorophenyl)imidocarbonyl dichloride is unique due to its dual functionality, allowing it to participate in both nucleophilic substitution and hydrolysis reactions. This versatility makes it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
2666-70-8 |
|---|---|
分子式 |
C7H3Cl4N |
分子量 |
242.9 g/mol |
IUPAC 名称 |
1,1-dichloro-N-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C7H3Cl4N/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H |
InChI 键 |
DXSAVHVNRZIEGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


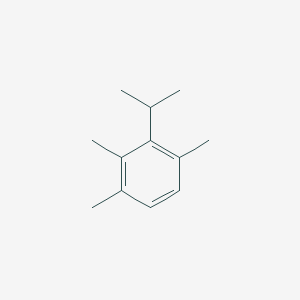
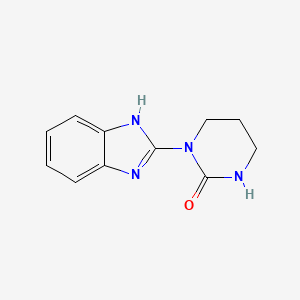
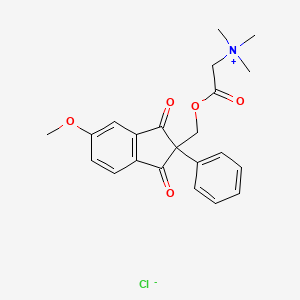
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
methanone](/img/structure/B15343943.png)
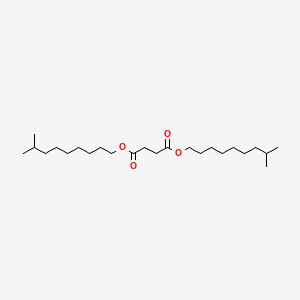
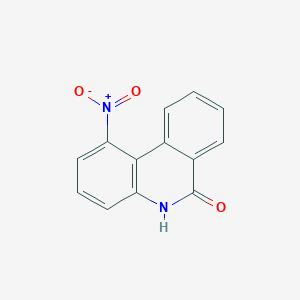
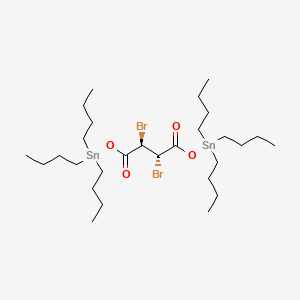
![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
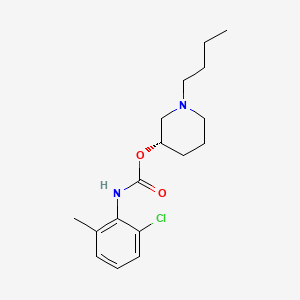
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
